N-Acetylneuraminic acid methyl ester

Beschreibung

Systematic Nomenclature and Molecular Formula

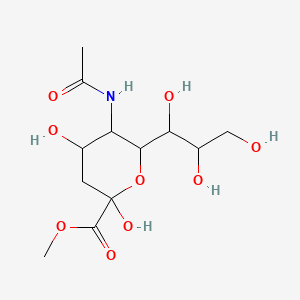

This compound exhibits multiple systematic nomenclature designations that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate. This systematic name precisely defines the stereochemical configuration at each chiral center, providing an unambiguous chemical identifier for the compound.

The molecular formula of this compound is established as C₁₂H₂₁NO₉, with a corresponding molecular weight of 323.30 grams per mole. Alternative nomenclature systems provide additional designations for this compound, including methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate. The compound is also referenced in chemical databases under various synonyms, reflecting its importance across different research contexts and applications.

Chemical Abstract Service registry numbers for this compound include both 22900-11-4 and 50998-13-5, indicating the presence of different isomeric forms or preparation methods. The InChI (International Chemical Identifier) string provides a standardized representation: InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15). This identifier enables precise database searches and computational analyses of the molecular structure.

Stereochemical Configuration and Isomeric Considerations

The stereochemical complexity of this compound represents one of its most distinctive features, with multiple chiral centers contributing to its three-dimensional molecular architecture. The compound possesses six defined stereocenters, as evidenced by its systematic IUPAC nomenclature, which specifies the (2S,4S,5R,6R) configuration for the pyranose ring system and the (1R,2R) configuration for the trihydroxypropyl side chain.

The stereochemical designation reveals the compound's relationship to the natural D-glycero-D-galacto configuration found in neuraminic acid derivatives. The 5R configuration at the carbon bearing the acetamido group is particularly significant, as this position represents the site of N-acetylation that distinguishes this compound from other neuraminic acid derivatives. The 6R configuration corresponds to the anomeric carbon of the pyranose ring, while the 2S and 4S configurations define the positioning of hydroxyl groups that contribute to the compound's hydrogen bonding patterns and biological activity.

Research has demonstrated that the stereochemical configuration significantly influences the compound's interaction with biological systems. Studies on related neuraminic acid lyase enzymes indicate that the specific stereochemical arrangement affects substrate recognition and enzymatic processing. The tolerance of these enzymes for substitutions at different positions varies considerably, with some modifications being well-accommodated while others completely abolish enzymatic activity.

Crystallographic Data and Solid-State Properties

X-ray crystallographic analysis has provided detailed insights into the solid-state structure of this compound and related derivatives. Crystallographic studies of 4,7,8,9-tetra-O-acetyl-N-acetyl-2,3-dehydro-2-deoxy-4-epi-neuraminic acid methyl ester have revealed that the pyranoid ring adopts a 5H6 conformation in the solid state. This conformational preference reflects the influence of intramolecular interactions and crystal packing forces on the molecular geometry.

The melting point of this compound has been determined to range from 188-190°C to 193.5-194.5°C, depending on the purity and crystalline form. The compound exhibits a white to almost white crystalline appearance, consistent with its purified state. The specific rotation has been measured as -27.5° (c=1, H₂O), indicating the compound's optical activity and providing a characteristic physical property for identification purposes.

Density measurements indicate a value of 1.5±0.1 g/cm³, while the predicted boiling point is estimated at 693.8±55.0°C. These physical properties reflect the compound's hydrogen bonding capacity and molecular interactions in both solid and liquid phases. The compound demonstrates slight solubility in water and good solubility in methanol, characteristics that influence its handling and purification procedures.

Comparative Analysis with Parent Compound (N-Acetylneuraminic Acid)

The structural relationship between this compound and its parent compound, N-acetylneuraminic acid, provides important insights into the effects of esterification on molecular properties and biological activity. N-acetylneuraminic acid, also known as sialic acid, possesses the molecular formula C₁₁H₁₉NO₉ with a molecular weight of 309.271 grams per mole. The methyl esterification introduces an additional CH₂ unit, resulting in the increased molecular weight observed for the ester derivative.

| Property | N-Acetylneuraminic Acid | This compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₉NO₉ | C₁₂H₂₁NO₉ |

| Molecular Weight | 309.271 g/mol | 323.30 g/mol |

| CAS Number | 131-48-6 | 22900-11-4, 50998-13-5 |

| Functional Group | Carboxylic acid | Methyl ester |

| Water Solubility | Higher | Lower (slightly soluble) |

The conversion from carboxylic acid to methyl ester significantly affects the compound's physicochemical properties. The parent compound, N-acetylneuraminic acid, exhibits greater water solubility due to the presence of the ionizable carboxylic acid group. In contrast, the methyl ester derivative demonstrates reduced polarity and correspondingly decreased water solubility, being described as only slightly soluble in aqueous systems.

Enzymatic studies have revealed differential processing of these compounds by neuraminic acid lyase and related enzymes. Research on N-acetylneuraminic acid lyase demonstrates that the enzyme exhibits high specificity for the free acid form, with kinetic parameters showing optimal activity with the parent compound. The methylation of the carboxyl group typically reduces enzymatic recognition and processing efficiency, reflecting the importance of the free carboxylic acid for proper enzyme-substrate interactions.

The stereochemical configuration remains largely conserved between the parent compound and its methyl ester, with both maintaining the characteristic (2S,4S,5R,6R) configuration at the pyranose ring system. This conservation of stereochemistry ensures that the fundamental three-dimensional architecture is preserved, while the chemical modification at the carboxyl position provides opportunities for different chemical reactivity and biological interactions.

Eigenschaften

CAS-Nummer |

50998-13-5 |

|---|---|

Molekularformel |

C12H23NO10 |

Molekulargewicht |

341.31 g/mol |

IUPAC-Name |

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |

InChI |

InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2/t6-,7+,8+,9+,10+,12-;/m0./s1 |

InChI-Schlüssel |

UIUNVNKHJXXRLV-JYMIJESRSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O.O |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification of N-Acetylneuraminic Acid

Method Overview:

The most straightforward approach to preparing N-acetylneuraminic acid methyl ester involves direct esterification of the free carboxyl group of Neu5Ac using methanol under acidic or catalytic conditions.

Diazomethane Esterification:

Treatment of Neu5Ac with diazomethane in acidic methanol solution yields the methyl ester. This method can produce both methyl α-neuraminoside and monocyclic lactone derivatives, with yields reported around 18% and 29%, respectively, indicating the formation of equilibrium mixtures in acidic media.Fischer Esterification:

Neu5Ac is refluxed with methanol in the presence of acid catalysts such as trifluoroacetic acid (TFA) or acidic ion exchange resins (e.g., Dowex 50 H⁺). Reaction times range from 24 to 48 hours at temperatures between 0°C and 30°C, with typical yields around 85-90%.Microwave-Assisted Esterification:

A rapid, efficient alternative uses microwave irradiation with catalytic trifluoroacetic acid or dry Dowex 50 resin in methanol, significantly reducing reaction time to minutes while maintaining high yields (~90%).

| Method | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazomethane Esterification | Diazomethane in acidic MeOH | Ambient | Minutes | 18-29 | Side lactone formation observed |

| Fischer Esterification | TFA or Dowex 50 (H⁺) resin | 0–30 | 24–48 hours | ~85-90 | Conventional, longer reaction |

| Microwave-Assisted | TFA or Dowex 50 (H⁺) resin + MW | 70 | 10–120 minutes | ~90 | Rapid, efficient |

Protection and Functional Group Manipulation Strategies

Purpose:

To improve selectivity and yield, esterification is often combined with protection of hydroxyl groups or other functional moieties on Neu5Ac.

Peracetylation:

After methyl ester formation, Neu5Ac is peracetylated using acetic anhydride and pyridine to protect hydroxyl groups, facilitating further transformations. Microwave-assisted acetylation can yield peracetylated methyl esters in 93-98% yield within minutes to hours.Silylation:

Per-O-trimethylsilylation of the methyl ester using hexamethyldisilazane and chlorotrimethylsilane in pyridine can be performed to protect hydroxyl groups, enabling selective downstream reactions.Selective Alkylation:

Alkylation at specific positions (e.g., C-4 hydroxyl) is achieved by first protecting vicinal diols (C-8 and C-9) as ketals, followed by alkylation (methylation or ethylation) and subsequent deprotection. This method yields 4-alkoxy derivatives of Neu5Ac methyl ester with yields >60% for methyl and ~40% for ethyl ethers.

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Peracetylation | Ac2O, pyridine, microwave irradiation | Protect hydroxyl groups | 93-98 |

| Per-O-trimethylsilylation | HMDS, TMSCl, pyridine | Protect hydroxyls for reactions | ~85 |

| C-4 Alkylation | Ketal formation (acetone, catalyst), alkylation, acetic acid hydrolysis | Site-specific alkylation | >60 (methyl) / ~40 (ethyl) |

Synthetic Routes from Precursors and Derivatives

Henry Reaction and Reductive Denitration Route:

Neu5Ac methyl ester can be synthesized from 2-acetamido-2-deoxy-D-glucose (N-acetyl-D-glucosamine) via a Henry reaction with cyclohexylidene-D-glyceraldehyde, followed by acetylation and reductive denitration. This route involves intermediate formation of protected methyl nononate and methyl N-acetyl-4,7,8,9-tetra-O-acetyl-2,3-dehydroneuraminate, which upon bromoetherification and reductive debromination yields Neu5Ac methyl ester.

This method is more complex but allows isotopic labeling (e.g., deuterium at C-6) and structural modifications.

One-Pot Acetolysis of Functionalized Methyl Glycosides

A one-pot acetolysis of functionalized methyl glycosides of Neu5Ac methyl ester provides a direct and efficient route to 2,3-unsaturated derivatives (Neu5Ac2en), which are valuable intermediates for further chemical modifications. This method is applicable to various glycosides including methyl, benzyl, and trimethylsilyl ethyl derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Esterification (Fischer) | Methanol, TFA or Dowex 50 resin, reflux | Simple, high yield | Long reaction time (24–48 h) | ~85-90 |

| Diazomethane Esterification | Diazomethane in acidic MeOH | Rapid, mild conditions | Side lactone byproducts | 18-29 (methyl ester) |

| Microwave-Assisted Esterification | Methanol, TFA or Dowex 50 resin, MW | Very rapid, high yield | Requires microwave equipment | ~90 |

| Protection + Alkylation (C-4) | Ketal formation, methylation, acetic acid | Site-specific functionalization | Multi-step, moderate yields | >60 (methyl) |

| Silylation and Peracetylation | HMDS, TMSCl, Ac2O, pyridine | Protect groups for selective reactions | Additional steps, reagents needed | 85-98 |

| Henry Reaction and Reductive Denitration | Multi-step synthesis from GlcNAc | Allows isotopic labeling | Complex, multi-step | High (not specified) |

Detailed Research Findings

Microwave-Assisted Protocols:

These have revolutionized the preparation by reducing reaction times from days to minutes, with comparable or improved yields. For example, peracetylation of Neu5Ac methyl ester under microwave irradiation at 70°C for 10 minutes gave 93% yield, compared to 20 hours under conventional conditions.Selective Alkylation at C-4:

The use of ketal protection at C-8 and C-9 hydroxyls allows selective methylation or ethylation at C-4, producing 4-methoxy or 4-ethoxy Neu5Ac methyl esters. Reaction conditions such as temperature (0–22°C) and time (10 min to 24 h) are critical to optimize yields.Synthesis from N-Acetyl-D-Glucosamine: The Henry reaction route provides a stereoselective synthesis pathway with high yields of intermediates, enabling preparation of isotopically labeled Neu5Ac methyl esters, which are valuable for mechanistic studies and tracer experiments.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Biotechnology

Applications:

- Sialylation Studies: Neu5AcOMe serves as a substrate in enzyme assays to study sialylation processes. Sialylation is crucial for cell signaling and immune responses, making this compound valuable for understanding these mechanisms .

- Glycobiology Research: It is employed in the synthesis of more complex sialic acid-containing compounds and in studies related to carbohydrate chemistry and enzymatic processes .

Case Study:

A study utilized Neu5AcOMe to investigate the enzymatic pathways involved in sialic acid metabolism, revealing insights into how alterations in these pathways can affect cellular interactions and immune responses.

Pharmaceutical Development

Applications:

- Vaccine Development: Neu5AcOMe is integral in synthesizing glycoproteins and glycolipids, which are essential for formulating vaccines targeting viral infections .

- Antiviral Agents: The compound is used in developing antiviral agents due to its ability to mimic natural sialic acids involved in viral binding .

Case Study:

Research demonstrated that incorporating Neu5AcOMe into vaccine formulations enhanced the immunogenic response against influenza viruses, leading to improved vaccine efficacy.

Food Industry

Applications:

- Flavor Enhancer: Neu5AcOMe acts as a flavor enhancer and preservative, improving the shelf life and taste of food products while ensuring safety and quality .

Data Table: Food Applications of Neu5AcOMe

| Application | Description | Impact on Product Quality |

|---|---|---|

| Flavor Enhancement | Improves taste profiles | Increased consumer acceptability |

| Preservation | Extends shelf life | Reduced spoilage rates |

Cosmetics

Applications:

- Moisturizing Agent: Neu5AcOMe is incorporated into skincare formulations due to its moisturizing properties, enhancing skin hydration and overall appearance .

Case Study:

A clinical trial assessed a cream containing Neu5AcOMe, showing significant improvements in skin hydration levels compared to a control group over eight weeks.

Diagnostic Tools

Applications:

- Disease Detection: The compound is utilized in developing diagnostic assays for detecting diseases, leveraging its biochemical properties to enhance accuracy and reliability in medical testing .

Case Study:

Neu5AcOMe was used in an assay for detecting specific cancer markers, demonstrating higher sensitivity compared to traditional methods.

Research Methodologies

Methylation Analysis:

Neu5AcOMe has been applied in methylation analysis of neuraminic acids using gas chromatography-mass spectrometry (GC-MS), providing insights into the structural characteristics of sialic acids derived from biological samples .

Wirkmechanismus

The mechanism of action of N-Acetylneuraminic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the acetamido group can form hydrogen bonds with active site residues, while the hydroxyl groups can participate in various interactions, including hydrogen bonding and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Stability and Reactivity Insights

- Neu5Ac-Me : Stable under acidic conditions but prone to β-elimination in basic environments .

- KDN : Enhanced glycosylation efficiency due to the 4,5-O-carbonyl protecting group .

- N-Perfluoroacylated Derivatives : Improved metabolic stability via fluorine substitution .

- 2-Deoxy Derivatives : High electrophilicity at C2-C3 enhances sialidase binding .

Biologische Aktivität

N-Acetylneuraminic acid methyl ester (also known as sialic acid methyl ester) is a derivative of N-acetylneuraminic acid (NANA), a naturally occurring sialic acid. This compound has garnered significant attention in various fields of biological research due to its diverse biological activities, particularly in cellular interactions, vaccine development, and diagnostic applications.

- Molecular Formula : C₁₂H₂₁NO₉

- Molecular Weight : 323.30 g/mol

- CAS Number : 22900-11-4

- Purity : ≥95% (HPLC)

1. Cellular Interactions and Signaling

This compound mimics natural sialic acids, making it a valuable tool for studying cell signaling pathways and interactions between cells and pathogens. It plays a crucial role in:

- Viral Infections : Sialic acids are known to facilitate viral binding to host cells. The methyl ester form enhances the understanding of viral mechanisms and potential therapeutic targets .

- Immune Responses : The compound is involved in modulating immune responses, which is vital for vaccine formulation and immunotherapy .

2. Vaccine Development

The compound is integral in the development of vaccines, particularly those targeting viral infections. Its ability to enhance immune responses makes it a key ingredient in vaccine formulations .

3. Drug Delivery Systems

In nanomedicine, this compound is utilized to improve the targeting and efficacy of therapeutic agents. Its incorporation into drug delivery systems can enhance the bioavailability of drugs .

4. Diagnostic Applications

The compound's biochemical properties are leveraged in developing diagnostic assays for diseases associated with altered sialic acid levels. This application is crucial for clinical diagnostics and monitoring disease progression .

5. Food Industry

This compound is explored for its potential as a flavor enhancer and preservative in food products, providing advantages over traditional preservatives by improving shelf life while maintaining safety .

Case Study: Sialuria

A notable case study involving this compound relates to a condition known as sialuria, characterized by excessive urinary excretion of sialic acid. Research indicated that cultured fibroblasts from affected individuals exhibited altered metabolism, leading to elevated levels of N-acetylneuraminic acid. This was attributed to hyperactivity of enzymes involved in sialic acid biosynthesis, highlighting the compound's relevance in metabolic disorders .

Research Findings

Recent studies have demonstrated that:

- This compound serves as an effective substrate in enzyme assays, aiding researchers in elucidating sialylation processes critical for cell signaling .

- The compound has been successfully incorporated into glycoprotein synthesis, enhancing the development of targeted therapies against viral infections .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Cellular Interactions | Mimics natural sialic acids; important for studying viral binding and immune modulation |

| Vaccine Development | Enhances immune responses; used in formulating effective vaccines |

| Drug Delivery Systems | Improves targeting and efficacy of therapeutic agents |

| Diagnostic Tools | Utilized in assays for diseases with altered sialic acid levels |

| Food Industry | Acts as a flavor enhancer and preservative |

Q & A

Q. What are the standard synthetic routes for preparing N-Acetylneuraminic acid methyl ester?

this compound is typically synthesized via esterification of N-acetylneuraminic acid with methanol under acidic conditions. A common method involves using Dowex H⁺ resin or trimethyltrifluoromethanesulfonate as catalysts. For example, the methyl ester is formed by treating N-acetylneuraminic acid hydrochloride with methanol and acidic resins, followed by acetylation of hydroxyl groups to stabilize the structure .

Q. How is this compound characterized for purity and structural confirmation?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and high-performance liquid chromatography (HPLC). Deuterated derivatives (e.g., 2,4,7,8,9-pentaacetate-d3) are particularly useful for metabolic tracking via mass spectrometry due to their isotopic stability .

Q. What precautions are necessary when handling and storing this compound?

Store the compound at -20°C in a dry, argon-filled environment to prevent hydrolysis. While no special handling is required beyond standard laboratory practices, avoid prolonged exposure to neutral pH conditions, which may degrade the ester functionality .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic tracking in glycobiology studies?

Deuterated analogs, such as 2,4,7,8,9-pentaacetate-d3, provide stable isotopic markers for mass spectrometry, enabling precise tracing of sialic acid metabolism in cellular systems. This approach minimizes background noise in metabolic flux analyses and improves quantification accuracy in in vitro and in vivo studies .

Q. What strategies mitigate the instability of this compound in physiological pH conditions?

To address instability at neutral pH, researchers use acidic buffers (pH 4–4.5) or introduce protective acetyl groups to the hydroxyl moieties. For example, peracetylation of the methyl ester enhances stability during chemoenzymatic synthesis of sialylated oligosaccharides .

Q. How is this compound utilized in chemoenzymatic synthesis of sialylated oligosaccharides?

The methyl ester serves as a glycosyl donor after peracetylation. Chemoenzymatic protocols combine chemical derivatization (e.g., introducing deuterium or fluorine) with enzymatic sialylation using sialyltransferases. This method is critical for synthesizing structurally defined glycans for studying host-pathogen interactions .

Q. What methodologies assess the binding affinity of this compound derivatives to viral hemagglutinins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are used to measure binding kinetics. For instance, C5-modified derivatives are evaluated for their ability to block viral attachment by competing with natural sialic acid receptors .

Q. How do chemical modifications at the C4 or C9 positions influence inhibitory activity against bacterial neuraminidases?

Introducing cyclic amines (e.g., morpholine) at the C4 position or perfluoroacyl groups enhances inhibitory effects by mimicking transition-state intermediates in enzymatic hydrolysis. Activity is validated via kinetic assays (e.g., IC₅₀ determination) and molecular docking simulations .

Methodological Considerations

- Data Contradiction Analysis : Discrepancies in binding affinity data between studies may arise from differences in derivatization (e.g., acetylation vs. deuteration) or assay conditions (e.g., pH sensitivity). Cross-validation using orthogonal techniques (SPR + ITC) is recommended .

- Experimental Design : For metabolic studies, use deuterated analogs to distinguish exogenous sialic acid from endogenous pools. In synthesis, optimize reaction conditions (e.g., solvent polarity, temperature) to minimize ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.